4-methyl-2-(pyridin-4-yl)-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-2-(pyridin-4-yl)-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, pyridine rings, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-(pyridin-4-yl)-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the pyridine rings via nucleophilic substitution reactions. The carboxamide group is then introduced through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-(pyridin-4-yl)-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-2-(pyridin-4-yl)-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-methyl-2-(pyridin-4-yl)-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide: Lacks the methyl and pyridin-3-ylmethyl groups.
4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide: Lacks the pyridin-3-ylmethyl group.
N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide: Lacks the 4-methyl and pyridin-4-yl groups.
Uniqueness
4-methyl-2-(pyridin-4-yl)-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide is unique due to the presence of both pyridine rings and the thiazole ring, which can confer specific binding properties and reactivity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H14N4OS |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-methyl-2-pyridin-4-yl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4OS/c1-11-14(15(21)19-10-12-3-2-6-18-9-12)22-16(20-11)13-4-7-17-8-5-13/h2-9H,10H2,1H3,(H,19,21) |
InChI Key |
DOSIKFVADJBUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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